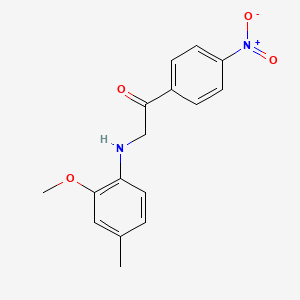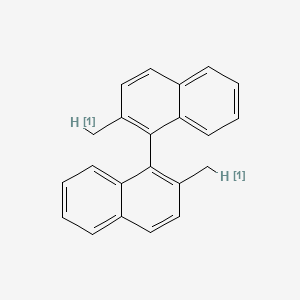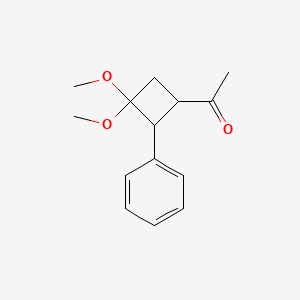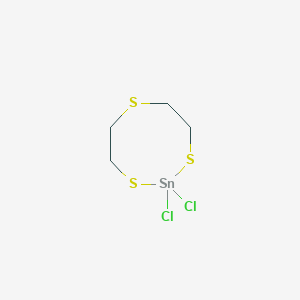
2,2-Dichloro-1,3,6,2-trithiastannocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1,3,6,2-trithiastannocane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms this compound is notable for its unique structure, which includes three sulfur atoms and two chlorine atoms bonded to a tin atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,3,6,2-trithiastannocane typically involves the reaction of tin(IV) chloride with a thiol compound under controlled conditions. One common method involves the use of a thiol, such as ethanethiol, in the presence of a base like sodium hydroxide. The reaction proceeds as follows:
SnCl4+3RSH→this compound+3HCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,2-Dichloro-1,3,6,2-trithiastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a nucleophile, such as an alkyl or aryl halide, and a catalyst, such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
科学研究应用
2,2-Dichloro-1,3,6,2-trithiastannocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a stabilizer in the manufacturing of plastics.
作用机制
The mechanism of action of 2,2-Dichloro-1,3,6,2-trithiastannocane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the disruption of protein function. This mechanism is particularly relevant in its antimicrobial activity, where it disrupts the cell membrane integrity of microorganisms.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone compound known for its strong oxidizing properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP): An organophosphorus flame retardant with applications in fire safety.
Uniqueness
2,2-Dichloro-1,3,6,2-trithiastannocane is unique due to its specific structure, which includes three sulfur atoms and two chlorine atoms bonded to a tin atom This structure imparts distinct chemical properties, such as its ability to undergo various oxidation, reduction, and substitution reactions
属性
CAS 编号 |
53006-68-1 |
|---|---|
分子式 |
C4H8Cl2S3Sn |
分子量 |
341.9 g/mol |
IUPAC 名称 |
2,2-dichloro-1,3,6,2-trithiastannocane |
InChI |
InChI=1S/C4H10S3.2ClH.Sn/c5-1-3-7-4-2-6;;;/h5-6H,1-4H2;2*1H;/q;;;+4/p-4 |
InChI 键 |
GPQARGWODFDZBF-UHFFFAOYSA-J |
规范 SMILES |
C1CS[Sn](SCCS1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
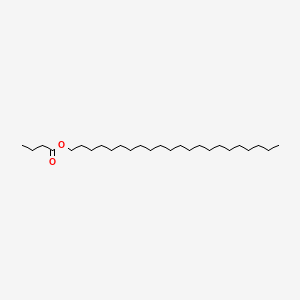
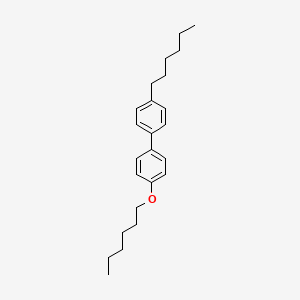
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
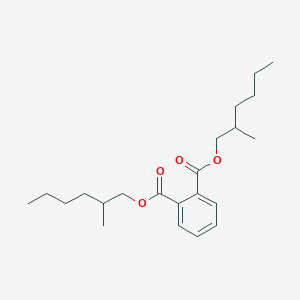
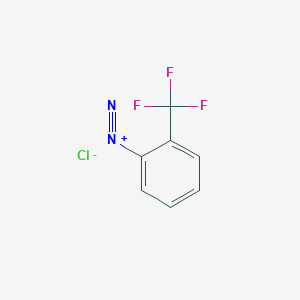
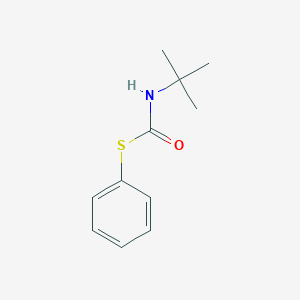
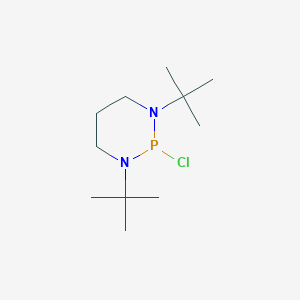
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
